
6-Oxoestriol (carboxymethyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Oxoestriol (carboxymethyl)oxime involves the reaction of estriol with carboxymethyl oxime. The process typically includes the following steps:
Starting Material: Estriol is used as the starting material.
Reaction with Carboxymethyl Oxime: Estriol is reacted with carboxymethyl oxime under controlled conditions to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Oxoestriol (carboxymethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Oxoestriol (carboxymethyl)oxime has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is used to study estrogen receptor interactions and their effects on various biological processes.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 6-Oxoestriol (carboxymethyl)oxime involves its interaction with estrogen receptors. The compound binds to estrogen receptors, mimicking the effects of natural estrogens. This interaction activates specific signaling pathways, including the protein kinase C pathway, leading to various cellular responses. The compound’s ability to stimulate the release of secreted amyloid precursor protein α (sAPPα) and decrease amyloid-β protein (Aβ) generation has been studied in the context of Alzheimer’s disease .
Comparison with Similar Compounds
6-Oxoestriol (carboxymethyl)oxime can be compared with other similar compounds, such as:
β-Estradiol 6-(O-carboxymethyl)oxime: Similar in structure and function, but with slight differences in molecular configuration and binding properties.
Estriol: The parent compound, which lacks the carboxymethyl oxime group.
Estrone: Another estrogen compound with different functional groups and biological activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct binding properties and biological effects .
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[(E)-[(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C20H25NO6/c1-20-5-4-12-11-3-2-10(22)6-14(11)16(21-27-9-18(24)25)7-13(12)15(20)8-17(23)19(20)26/h2-3,6,12-13,15,17,19,22-23,26H,4-5,7-9H2,1H3,(H,24,25)/b21-16+/t12-,13-,15+,17-,19+,20+/m1/s1 |
InChI Key |
HXNCOPXZMVYOSZ-WJHISOIHSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C/C(=N\OCC(=O)O)/C4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


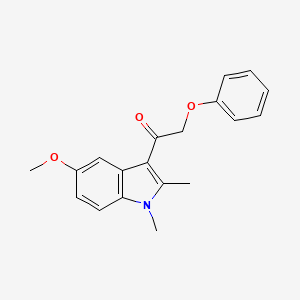
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
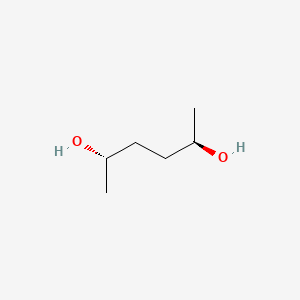
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
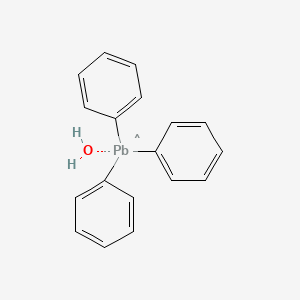
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
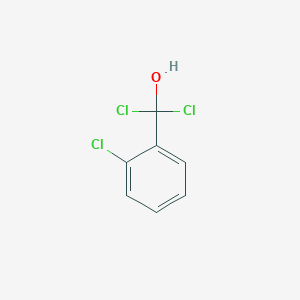
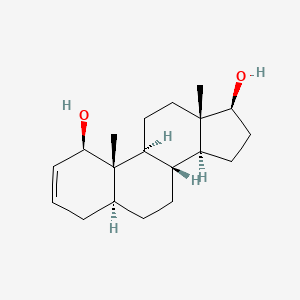
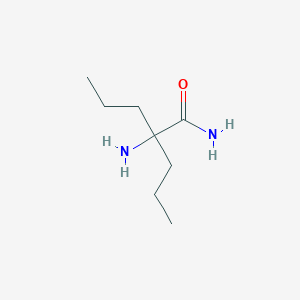
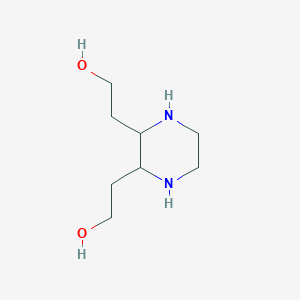
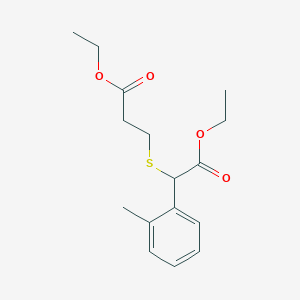
![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)
